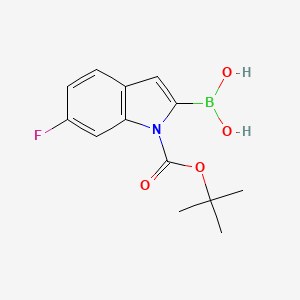

(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid

Description

Properties

IUPAC Name |

[6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARRUKBUEWVRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656791 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000068-26-7 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-6-fluoro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid synthesis

An In-depth Technical Guide to the Synthesis of (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.[1][2] The presence of a fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of derivative compounds, while the N-Boc protecting group offers stability and directs the regioselectivity of key synthetic transformations. This guide provides a comprehensive overview of the most efficient and mechanistically robust strategy for its synthesis: a two-step sequence involving N-protection followed by a regioselective Iridium-catalyzed C-H borylation. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical aspects of purification and characterization.

Introduction: Strategic Importance in Drug Discovery

Indole derivatives are a cornerstone scaffold in a vast array of natural products and pharmaceuticals.[3] The ability to functionalize the indole core at specific positions is crucial for developing novel therapeutic agents. Indolylboronic acids and their esters have emerged as exceptionally versatile intermediates due to their stability, low toxicity, and high reactivity in cross-coupling reactions.[1][3][4]

The target molecule, this compound, offers three key strategic advantages for drug development:

-

The Boronic Acid Handle (C2): Enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.[5]

-

The N-Boc Group: Protects the indole nitrogen from undesired side reactions and, critically, acts as a sterically bulky directing group, ensuring high regioselectivity in the borylation step.[6]

-

The Fluoro Group (C6): Fluorine substitution is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability (by blocking potential sites of oxidation), and binding interactions.

While traditional methods for synthesizing arylboronic acids often involve lithium-halogen exchange from a pre-functionalized halide, modern approaches leveraging transition-metal-catalyzed C-H activation offer superior atom economy and a more streamlined synthetic route.[3][4]

The Synthetic Pathway: A Mechanistic Approach

The most effective synthesis of the title compound is achieved through a two-step process starting from commercially available 6-fluoroindole. This strategy hinges on the powerful and selective Iridium-catalyzed C-H borylation reaction.

Caption: Overall synthetic workflow.

Step 1: N-Boc Protection of 6-Fluoroindole

The initial step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure, typically achieved by reacting 6-fluoroindole with di-tert-butyl dicarbonate ((Boc)₂) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

Causality: The installation of the Boc group is critical for two reasons:

-

Protection: It deactivates the otherwise reactive N-H bond, preventing it from interfering with the subsequent iridium catalyst.

-

Regiocontrol: The Boc group is sterically demanding. This bulkiness disfavors catalytic approach at the adjacent C7 position, thereby directing the borylation catalyst to the electronically favorable and sterically accessible C2 position.[6]

Step 2: Iridium-Catalyzed C-H Borylation

This is the key transformation that installs the boron moiety. The reaction utilizes an iridium catalyst, a bipyridine ligand, and a boron source, typically bis(pinacolato)diboron (B₂pin₂).

-

Catalyst System: A common and highly effective catalyst is generated in situ from a precursor like [Ir(OMe)(COD)]₂ (COD = 1,5-cyclooctadiene) and a sterically hindered ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[7]

-

Boron Source: B₂pin₂ is the most widely used reagent, which, upon reaction, yields a stable boronic acid pinacol ester.

-

Regioselectivity: While borylation of unprotected indoles can yield a mixture of isomers or favor C3 or C7 functionalization, the N-Boc group reliably directs the reaction to the C2 position.[5][8] This selectivity is a cornerstone of this synthetic strategy.

The Catalytic Cycle: The generally accepted mechanism for this reaction involves an Ir(III)/Ir(V) cycle.[9][10]

Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.

-

Oxidative Addition: The active Ir(III) catalyst reacts with the C-H bond at the C2 position of the N-Boc-6-fluoroindole in an oxidative addition step, forming an Ir(V) hydride intermediate.[10]

-

Reductive Elimination: This high-valent species then undergoes reductive elimination, releasing a molecule of pinacol borane (HBpin) and forming an Ir(III)-aryl complex.

-

Borylation/Catalyst Regeneration: The Ir(III)-aryl complex reacts with B₂pin₂ to form the desired aryl-boronate ester product and regenerate the active Ir(III) catalyst, which re-enters the cycle.[9][10]

Step 3: Hydrolysis to the Boronic Acid

The direct product of the borylation is the pinacol ester, which is often more stable and easier to handle than the free boronic acid.[1] For applications requiring the free boronic acid, the ester can be hydrolyzed. A common method involves oxidative cleavage with sodium periodate (NaIO₄) in a biphasic solvent system (e.g., THF/water) followed by an acidic workup.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Purpose |

| 6-Fluoroindole | C₈H₆FN | 135.14 | Starting Material |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Boc Protecting Group |

| 4-(Dimethylamino)pyridine | C₇H₁₀N₂ | 122.17 | Catalyst (Protection) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| [Ir(OMe)(COD)]₂ | C₁₈H₃₀Ir₂O₂ | 662.88 | Catalyst Precursor |

| 4,4'-Di-tert-butyl-2,2'-bipyridine | C₁₈H₂₄N₂ | 268.40 | Ligand |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source |

| n-Hexane | C₆H₁₄ | 86.18 | Solvent |

| Sodium Periodate | NaIO₄ | 213.89 | Hydrolysis Reagent |

| Hydrochloric Acid (1M) | HCl | 36.46 | Acidic Workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

Part A: Synthesis of 1-Boc-6-fluoroindole

-

To a solution of 6-fluoroindole (1.0 eq) in anhydrous THF, add 4-(dimethylamino)pyridine (0.1 eq) and di-tert-butyl dicarbonate (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by flash chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure 1-Boc-6-fluoroindole.

Part B: Synthesis of this compound

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [Ir(OMe)(COD)]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%), and bis(pinacolato)diboron (1.5 eq).

-

Add anhydrous n-hexane as the solvent.

-

Add 1-Boc-6-fluoroindole (1.0 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 16-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude product is the pinacol ester.

-

To the crude ester, add a mixture of THF and water (2:1). Cool the mixture in an ice bath.

-

Add sodium periodate (NaIO₄, 3.0 eq) portion-wise and stir vigorously for 2-4 hours, allowing it to warm to room temperature.

-

Filter the reaction mixture to remove solids. Acidify the filtrate to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification and Characterization

Purification: Purifying boronic acids can be challenging due to their propensity to form trimeric, anhydride-like structures called boroxines upon dehydration.[11]

-

Recrystallization: This is often the most effective method for obtaining high-purity material. A solvent system like ethyl acetate/hexane or dichloromethane/pentane can be effective.[1] The optimal recrystallization temperature should be kept moderate (e.g., 60°C) to minimize decomposition.[1]

-

Acid-Base Extraction: An impure boronic acid can be dissolved in an organic solvent (like diethyl ether) and extracted into an aqueous basic solution (e.g., 1M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, re-acidified to precipitate the pure boronic acid, and extracted back into an organic solvent.[12][13]

-

Silica Gel Chromatography: While possible, it can be problematic. Boronic acids may streak on standard silica gel. Using a mobile phase containing a small amount of acid (like acetic acid) or using deactivated silica can sometimes improve separation.[11]

Stability and Storage: N-Boc-indole-2-boronic acid derivatives are not exceptionally stable, especially at elevated temperatures.[1] For long-term storage, it is advisable to store the compound as its more stable pinacol ester at low temperatures (-20°C) under an inert atmosphere.[14]

Characterization: Standard analytical techniques should be used to confirm the structure and purity of the final product:

-

¹H NMR: To confirm the proton environment, including the disappearance of the C2-H proton signal and the presence of Boc and aromatic protons.

-

¹³C NMR: To verify the carbon skeleton.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

¹¹B NMR: To characterize the boron species (a broad singlet is typical for a trigonal boronic acid).

-

Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Conclusion

The synthesis of this compound is most effectively accomplished via a modern C-H activation strategy. The two-step sequence of N-Boc protection followed by a highly regioselective iridium-catalyzed borylation provides a direct and atom-economical route to this valuable building block. Understanding the mechanistic role of the Boc protecting group and the Ir(III)/Ir(V) catalytic cycle is key to optimizing this transformation. While the purification and handling of the final boronic acid require care due to stability considerations, this synthetic pathway represents the state-of-the-art for accessing this and related indole-2-boronic acids for applications in drug discovery and development.

References

- FAQ - Guidechem. (n.d.). How to synthesize N-Boc-indole-2-boronic acid?

-

Boebel, T. A., & Hartwig, J. F. (2007). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society, 129(25), 7934–7935. Retrieved from [Link]

-

Preshlock, S., Platt, A. W., & Ingleson, M. J. (2016). Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 55(52), 16044-16057. Available at: [Link]

-

Li, P., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 10(71), 43639-43643. Available at: [Link]

- Li, P., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances.

- Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Chemistry.

- Maleczka, R. E., et al. (2007). Process for the preparation of 2-substituted-7-Boryl indoles and compounds. US Patent.

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

-

Request PDF. (n.d.). Boron Trichloride-Mediated Synthesis of Indoles via the Aminoboration of Alkynes. Retrieved from [Link]

-

Boebel, T. A., & Hartwig, J. F. (2008). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society, 130(24), 7534–7535. Available at: [Link]

-

Larraufie, M.-H., et al. (2014). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters, 16(23), 6224-6227. Available at: [Link]

-

Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

-

ResearchGate. (n.d.). Indole-Boronic Acid Coupling Development. Retrieved from [Link]

-

Dabrowska, E., & Staszewska-Krajewska, O. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3519. Available at: [Link]

- Google Patents. (2005). Process for purification of boronic acid and its derivatives.

-

Ingleson, M. J., et al. (2022). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines. Angewandte Chemie International Edition, 61(10), e202115597. Available at: [Link]

-

Chemall.com. (n.d.). N-Boc-indole-2-boronic acid. Retrieved from [Link]

-

Chemall.com. (n.d.). N-Boc-indole-5-boronic acid neopentylglycol ester. Retrieved from [Link]

-

Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. Indole-6-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

(1-Boc-6-fluoro-1H-indol-2-yl)boronic acid CAS number

An In-Depth Technical Guide to (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid

Introduction

(1-Boc-6-fluoro-1H-indol-2-yl)boronic acid, identified by the CAS Number 1000068-26-7 , is a specialized chemical reagent of significant interest to researchers in medicinal chemistry and drug development.[1][2] This compound serves as a versatile building block for the synthesis of complex organic molecules. Its structure is characterized by a fluorinated indole core, a boronic acid functional group at the 2-position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. This strategic combination of features makes it a valuable tool in the construction of novel pharmaceutical candidates.

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs. The addition of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a molecule. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3][4] The Boc group provides stability and facilitates solubility during synthesis.[5]

This guide provides a comprehensive overview of the properties, synthesis, and applications of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid for professionals in the field.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid is presented below.

| Property | Value | Source |

| CAS Number | 1000068-26-7 | [1][2] |

| Molecular Formula | C13H15BFNO4 | [1] |

| Molecular Weight | 279.07 g/mol | [6] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | Freezer | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Precautionary Statements | P260, P271, P280, P304+P340, P305+P351+P338, P405 | [1] |

General Synthesis Pathway

The synthesis of aryl boronic acids, including indole derivatives, often involves a common pathway: lithium-halogen exchange followed by electrophilic trapping with a borate ester. While the specific synthesis of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid may have proprietary elements, a generalized and widely practiced approach is illustrated below. This process is crucial as it transforms a readily available halogenated indole into a versatile boronic acid ready for cross-coupling reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for using (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid in a Suzuki-Miyaura coupling reaction.

Materials:

-

(1-Boc-6-fluoro-1H-indol-2-yl)boronic acid (1.0 equivalent)

-

Aryl or heteroaryl halide (e.g., 4-iodoanisole, 1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equivalents)

-

Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube), add (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid, the aryl halide, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Catalyst Addition: Add the palladium catalyst to the vessel under the inert atmosphere.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Significance in Drug Discovery

Boronic acids are no longer viewed with toxicity concerns but are now recognized as important pharmacophores in medicinal chemistry. [4][7][8]The approval of drugs like bortezomib (Velcade®), ixazomib (Ninlaro®), and vaborbactam (Vabomere®) by regulatory agencies has solidified the role of the boronic acid moiety in modern therapeutics. [4][7][9]These compounds often act as enzyme inhibitors by forming reversible covalent bonds with active site serine residues. [8] (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid is a valuable starting material for synthesizing libraries of indole-based compounds. These libraries can be screened for activity against various biological targets, such as protein kinases, which are often implicated in cancer and other diseases. [3]The 6-fluoro substituent can modulate the electronic properties and metabolic stability of the final compounds, potentially leading to improved drug candidates.

Conclusion

(1-Boc-6-fluoro-1H-indol-2-yl)boronic acid is a highly functionalized and strategic building block for synthetic and medicinal chemists. Its well-defined structure allows for precise and efficient incorporation of a fluorinated indole moiety into target molecules, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. As the demand for novel and effective therapeutics continues to grow, the importance of versatile and sophisticated reagents like this boronic acid derivative in the drug discovery pipeline is undeniable.

References

- Sigma-Aldrich. (n.d.). 1-Boc-6-Fluoro-1H-indole-2-boronic acid.

- BLDpharm. (n.d.). 1000068-26-7|(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid.

- Benchchem. (n.d.). yl)boronic acid in Suzuki-Miyaura Coupling.

- Chem-Impex. (n.d.). 1-Boc-5-fluoro-1H-indole-2-boronic acid.

- Benchchem. (n.d.). The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry.

-

Gomes, P. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 7-Fluoro-1H-indole-2-boronic acid, N-BOC protected. Retrieved from [Link]

-

Singh, H., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

- 1. 1-Boc-6-Fluoro-1H-indole-2-boronic acid | 1000068-26-7 [sigmaaldrich.com]

- 2. 1000068-26-7|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 7-Fluoro-1H-indole-2-boronic acid, N-BOC protected | C13H15BFNO4 | CID 44118246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(1-Boc-6-fluoro-1H-indol-2-yl)boronic acid is a versatile building block in medicinal chemistry and drug discovery, prized for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] However, the successful application of this reagent is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the factors influencing the stability of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid, along with best practices for its storage and handling to ensure its integrity and reactivity.

Understanding the Inherent Instabilities of Boronic Acids

Boronic acids, as a class of compounds, are susceptible to several degradation pathways that can compromise their purity and performance in subsequent chemical transformations.[3] The key vulnerabilities include susceptibility to oxidation, protodeboronation, and the formation of anhydrides.

Oxidative Degradation

The carbon-boron bond in boronic acids is susceptible to oxidation.[4] In the presence of atmospheric oxygen or other oxidizing agents, (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid can be converted to the corresponding alcohol (a phenol derivative in this case) and boric acid.[4] This process is often irreversible and represents a significant pathway for the loss of active reagent. The mechanism of oxidative deboronation is thought to involve the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom.[4]

Protodeboronation

Protodeboronation is another common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This results in the formation of the parent indole, 1-Boc-6-fluoro-1H-indole. This process can be promoted by moisture and acidic or basic conditions.

Formation of Boroxines (Anhydrides)

In the solid state and in concentrated solutions, boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible upon the addition of water, the formation of boroxines can affect the solubility and reactivity of the boronic acid.[5]

Key Structural Features Influencing Stability

The stability of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid is not solely dictated by the boronic acid moiety but is also influenced by the indole core, the fluorine substituent, and the Boc protecting group.

-

Indole Nucleus: The indole ring system can be sensitive to strong light and oxidative conditions, which can lead to undesired side reactions.[6][7]

-

Fluoro Substituent: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[8][9] This can influence the equilibrium between the boronic acid and its boronate form and may affect its susceptibility to nucleophilic attack.

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, preventing N-functionalization side reactions. However, the Boc group is labile and can be removed under acidic conditions or high temperatures, which would yield the unprotected (6-fluoro-1H-indol-2-yl)boronic acid.[10][11]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term viability of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid, the following storage and handling procedures are recommended.

Storage Conditions

Proper storage is critical to maximize the shelf-life of this reagent.

| Parameter | Recommendation | Rationale |

| Temperature | Freezer (-20°C to -80°C) | Reduces the rate of decomposition reactions, including oxidation and protodeboronation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[12] |

| Light | Amber vial or stored in the dark | Protects the indole moiety from light-induced degradation.[6][7] |

| Container | Tightly sealed, appropriate for low temperatures | Prevents ingress of moisture and air. |

Handling Procedures

Careful handling during experimental use is equally important to maintain the quality of the reagent.

-

Inert Atmosphere: Whenever possible, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Minimize Exposure: Avoid prolonged exposure of the solid to the laboratory atmosphere. Weigh out the required amount quickly and reseal the container promptly.

-

Solvent Choice: Use anhydrous solvents for preparing stock solutions to minimize hydrolysis and protodeboronation.

-

Avoid Incompatibilities: Keep the boronic acid away from strong oxidizing agents.[12]

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to assess the purity of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid before use, especially after long-term storage.

Purity Analysis by NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for assessing the purity of the boronic acid and identifying potential degradation products.

Sample Preparation:

-

Accurately weigh a small sample (e.g., 5-10 mg) of the boronic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum.

Data Interpretation:

-

Compare the obtained spectrum with a reference spectrum of the pure compound.

-

Look for the appearance of new signals that may correspond to degradation products such as the parent indole (from protodeboronation) or the corresponding phenol (from oxidation).

-

Integration of the signals can provide a semi-quantitative measure of purity.

Workflow for Assessing Stability

Caption: Workflow for the storage, handling, and stability assessment of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid.

Potential Degradation Pathways

Understanding the potential chemical transformations that (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid can undergo is crucial for troubleshooting and interpreting experimental results.

Caption: Potential degradation pathways for (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid.

Conclusion

While (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid is a valuable synthetic intermediate, its inherent instabilities necessitate careful storage and handling. By understanding the primary degradation pathways—oxidation, protodeboronation, and anhydride formation—and implementing the recommended protocols, researchers can ensure the integrity and reactivity of this reagent, leading to more reliable and reproducible experimental outcomes. For highly sensitive applications, converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, for long-term storage could be considered.[13]

References

-

Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

-

Kafle, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2020793118. Available at: [Link]

- Roy, A., & Brown, H. C. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Journal of Organic Chemistry, 74(21), 8373-8376.

-

Al-Zoubi, R. M., et al. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. Available at: [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14634-14635. Available at: [Link]

-

Majumdar, S., et al. (2021). Visible light-induced photoisomerization of indole-oxindole constructs: molecular disassembly and ROS-mediated apoptosis. Chemical Communications, 57(82), 10669-10672. Available at: [Link]

-

Jana, S., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Available at: [Link]

-

Dąbrowski, M., et al. (2016). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate. Available at: [Link]

-

Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479. Available at: [Link]

-

Festa, A. A., et al. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews, 48(17), 4401-4423. Available at: [Link]

-

Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(2), 1711. Available at: [Link]

-

Stella, V. J., & Hageman, M. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

-

Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. Available at: [Link]

-

Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3097. Available at: [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1386. Available at: [Link]

- Aggarwal, V. K., et al. (2011). Order of thermodynamic stability of representative boronic esters.

-

Miller, M. C., et al. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

PubChem. 7-Fluoro-1H-indole-2-boronic acid, N-BOC protected. Available at: [Link]

-

Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3097. Available at: [Link]

- Bio, A. M., et al. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 19(8), 1037-1042.

-

Riemma, M. R., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6537. Available at: [Link]

-

ResearchGate. Deprotection of O-Boc and other protecting groups. Available at: [Link]

-

ResearchGate. Indole N-Boc deprotection method development. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Visible light-induced photoisomerization of indole–oxindole constructs: molecular disassembly and ROS-mediated apoptosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Visible light-mediated chemistry of indoles and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

applications of 6-fluoroindole derivatives in medicinal chemistry

An In-depth Technical Guide to the Applications of 6-Fluoroindole Derivatives in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the myriad of fluorinated heterocycles, the 6-fluoroindole scaffold has emerged as a particularly privileged structure. This technical guide provides an in-depth exploration of 6-fluoroindole and its derivatives, from their synthesis to their diverse applications in drug discovery. We will dissect the causal relationships behind experimental choices, provide validated protocols for synthesis and analysis, and present a comprehensive overview of the therapeutic potential of this versatile molecular building block in oncology, neuroscience, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the 6-fluoroindole core in their research and development programs.

The Strategic Advantage of the 6-Fluoroindole Scaffold

The indole ring is a ubiquitous motif in biologically active compounds. The introduction of a fluorine atom at the 6-position profoundly influences the molecule's properties in several ways that are advantageous for drug design.[1] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can drastically alter the electronic profile of the aromatic system.[2][3]

Key benefits of the 6-fluoro substitution include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in vivo half-life.[2]

-

Modulated Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4] This is a critical consideration in the development of neuroactive compounds.

-

Improved Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[4]

-

Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the indole N-H, which can influence solubility and target engagement.

These properties make 6-fluoroindole a highly valuable starting point for the synthesis of a wide array of bioactive molecules.[4][5]

Synthesis and Functionalization of the 6-Fluoroindole Core

The utility of 6-fluoroindole in medicinal chemistry is underpinned by robust and scalable synthetic routes that allow for the efficient construction of the core and its subsequent derivatization.

Core Synthesis: Established Methodologies

Two primary methods have proven to be the most versatile and reliable for synthesizing the 6-fluoroindole nucleus: the Leimgruber-Batcho and Fischer indole syntheses.[4][6]

-

Leimgruber-Batcho Indole Synthesis: This is often the preferred method for industrial-scale production due to its high yields, use of readily available starting materials (o-nitrotoluenes), and relatively mild reaction conditions.[4][7][8] The synthesis proceeds via the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[4]

-

Fischer Indole Synthesis: A classic and widely used method, the Fischer synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, 4-fluorophenylhydrazine) with an aldehyde or ketone, followed by cyclization.[6]

The choice between these methods depends on factors such as reaction scale, starting material availability, and the desired substitution pattern on the final molecule.[4]

Caption: Workflow for Leimgruber-Batcho synthesis of 6-fluoroindole.

Protocol: Leimgruber-Batcho Synthesis of 6-Fluoroindole

This protocol is a representative procedure for the synthesis of 6-fluoroindole, emphasizing safety and reaction monitoring.

Step 1: Enamine Formation

-

Charge a clean, dry reactor with 4-fluoro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide di-isopropyl acetal (2.0 eq), and N,N-dimethylformamide (DMF, ~4 volumes).[7]

-

Under an inert atmosphere (e.g., nitrogen), heat the mixture to approximately 100°C.[7]

-

Stir for 3-4 hours, monitoring the consumption of the starting material by High-Performance Liquid Chromatography (HPLC).[7]

-

Once the reaction is complete, cool the mixture to room temperature. The resulting enamine solution can often be used directly in the next step.[7]

Step 2: Reductive Cyclization

-

In a separate reactor, prepare a mixture of toluene (~9 volumes), acetic acid (~8 volumes), and iron powder (~2.3 eq).[7]

-

Heat this suspension to 60°C with vigorous stirring.

-

Slowly add the enamine solution from Step 1 to the iron/acetic acid mixture, ensuring the internal temperature does not exceed 80°C. This step is often exothermic and requires careful control.[7]

-

After the addition is complete, heat the reaction to 100°C and stir for an additional 2 hours. Monitor the reaction progress by HPLC.[7]

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron residues.[4][7]

-

Wash the filter cake with a suitable solvent like ethyl acetate.[7]

-

Combine the filtrates and perform sequential washes with 1N HCl, water, and saturated sodium bicarbonate solution to remove impurities.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure 6-fluoroindole.[4][8]

Functionalization of the 6-Fluoroindole Core

The true power of the 6-fluoroindole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries for screening.[3][9] Key transformations include N-alkylation to modify solubility and steric properties, and regioselective C-H functionalization at the C2, C3, C4, C5, and C7 positions using modern catalytic methods like iridium-catalyzed borylation.[9][10]

Therapeutic Applications in Drug Discovery

6-Fluoroindole derivatives have demonstrated significant potential across a spectrum of therapeutic areas, serving as crucial building blocks for potent and selective drug candidates.[4][5]

Oncology

The indole scaffold is a well-established pharmacophore in cancer therapy, particularly in the development of kinase inhibitors.[11][12][13] The 6-fluoroindole moiety has been incorporated into:

-

Kinase Inhibitors: Derivatives of 6-fluoroindole are used to create inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][3]

-

Tryptophan Dioxygenase (TDO) Inhibitors: 6-Fluoroindole is a reactant in the preparation of TDO inhibitors, which are being investigated as novel anticancer immunomodulators that can help restore anti-tumor immunity.[4][14][15][16]

-

Topoisomerase II Inhibitors: In-silico studies suggest that novel tri-substituted fluoroindole derivatives could act as anti-cancer agents by targeting human topoisomerase II.[17]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Neurodegenerative and Psychiatric Disorders

The ability of the 6-fluoro substituent to enhance blood-brain barrier penetration makes this scaffold highly suitable for developing drugs targeting the central nervous system (CNS).[4]

-

Selective Serotonin Reuptake Inhibitors (SSRIs): 6-Fluoroindole is a key precursor for potent SSRIs used in the treatment of depression and other mood disorders.[4][14][15][16]

-

Neurodegenerative Diseases: Indole-based compounds are being actively investigated for diseases like Alzheimer's and Parkinson's.[18][19] Recently synthesized indolylazine molecules have been shown to activate the synthesis of heat shock proteins, which help protect neuronal tissue from the toxic amyloid aggregates characteristic of these diseases.[20]

Infectious Diseases

6-Fluoroindole derivatives have demonstrated broad-spectrum antimicrobial activity.

-

Antibacterial Agents: This scaffold is found in compounds that interfere with the quorum sensing system of pathogens, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[4][9] Inhibiting this system can render bacteria less pathogenic without promoting resistance.

-

Antifungal Agents: Derivatives have shown promise as antifungal agents.[4][14][15][16]

-

Antitubercular Activity: While direct comparative data shows 5-fluoroindole to be more potent against Mycobacterium tuberculosis, 6-fluoroindole still serves as a valuable scaffold for developing novel antitubercular agents.[2]

-

Antiviral (HIV) Agents: 6-Fluoroindole is a building block for the development of small molecules that inhibit HIV-1 attachment to host cells, a critical step in the viral lifecycle.[4][14][15][16][21]

Structure-Activity Relationship (SAR) Insights

The precise placement of the fluorine atom on the indole ring is a critical determinant of biological activity. A comparative analysis of 5-fluoroindole and 6-fluoroindole reveals a significant difference in their potency against Mycobacterium tuberculosis, with the 5-fluoro isomer being substantially more active.[2] This highlights the importance of positional isomerism in drug design.

| Compound | Target Organism | Assay Type | Key Metric (Unit) | Result | Reference |

| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 | [2] |

| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0 | [2] |

| MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism. |

This data underscores the principle that even subtle structural changes can lead to dramatic differences in biological effect, a core tenet of medicinal chemistry. Further SAR studies on 6-fluoroindole derivatives focus on modifying the N1, C2, and C3 positions to optimize interactions with the specific biological target.[10][21][22]

Protocol: Validating the Structure of a Novel 6-Fluoroindole Derivative

Rigorous structural validation is a critical step in drug discovery to ensure the identity and purity of a newly synthesized compound.[1] A multi-faceted analytical approach is essential for unambiguous characterization.[1]

Caption: Workflow for the structural validation of a novel derivative.

Objective: To unambiguously determine the chemical structure and assess the purity of a newly synthesized 6-fluoroindole derivative.

1. Purity Assessment (HPLC)

-

Rationale: To ensure the sample is sufficiently pure for further testing and that the observed biological activity is not due to impurities.

-

Method:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Inject the sample onto an HPLC system equipped with a C18 column and a UV detector.

-

Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

-

Integrate the peak area of the target compound relative to the total peak area to determine purity, which should typically be >95% for biological screening.[1]

-

2. Molecular Weight Determination (Mass Spectrometry)

-

Rationale: To confirm the molecular weight of the compound, which provides evidence for the elemental composition.

-

Method:

-

Dissolve the sample in a suitable solvent.

-

Infuse the sample into a high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument.

-

Acquire the mass spectrum and compare the observed monoisotopic mass with the calculated exact mass of the expected structure. The difference should be within a few parts per million (ppm).

-

3. Structural Elucidation (NMR Spectroscopy)

-

Rationale: To determine the precise connectivity of atoms within the molecule. For fluorinated compounds, ¹⁹F NMR is particularly powerful.[1]

-

Method:

-

Dissolve a pure sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration values to piece together the molecular framework.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve complex structural ambiguities.

-

Conclusion and Future Outlook

6-Fluoroindole is a privileged scaffold that continues to demonstrate immense value in medicinal chemistry. Its unique combination of metabolic stability, modulated lipophilicity, and versatile synthetic handles makes it an ideal starting point for developing novel therapeutics.[3][4] From kinase inhibitors in oncology to quorum sensing modulators for infectious diseases and CNS-penetrant neuroactive agents, the applications of 6-fluoroindole derivatives are broad and impactful. As synthetic methodologies become more advanced, enabling even more precise and diverse functionalization of the indole core, we can anticipate that 6-fluoroindole-based compounds will continue to populate the drug discovery pipeline, offering innovative solutions to pressing medical challenges.

References

- Benchchem. (n.d.). Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9).

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China.

- Chem-Impex. (n.d.). 6-Fluoroindole.

- UB. (n.d.). 6-Fluoroindole.

- Benchchem. (n.d.). Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies.

- Benchchem. (n.d.). A Researcher's Guide to Validating the Structure of Novel 6-Fluoroindole Derivatives.

- Sigma-Aldrich. (n.d.). 6-Fluoroindole 98.

- ResearchGate. (n.d.). Effects of 6-fluoroindole, 7-methylindole, and indole on the....

- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of 6-Fluoroindole.

- ChemicalBook. (n.d.). 6-Fluoroindole CAS#: 399-51-9.

- Benchchem. (2025). 6-Fluoroindole: A Technical Guide for Researchers.

- MDPI. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide.

- PubMed. (n.d.). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives.

- Drug Discovery News. (n.d.). Taking aim at neurodegenerative diseases.

- PubMed. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation.

- PMC - PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.

- ResearchGate. (2025). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives | Request PDF.

- ResearchGate. (2024). (PDF) Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods.

- Bentham Science. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.

- Alkali Scientific. (n.d.). 6-Fluoroindole, 1 X 5 g (349593-5G).

- PMC - NIH. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

- Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

- PMC. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.

- Technology Networks. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. escales | Virtual tour generated by Panotour [ub.edu]

- 10. benchchem.com [benchchem.com]

- 11. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 12. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 14. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]

- 15. 6-Fluoroindole CAS#: 399-51-9 [amp.chemicalbook.com]

- 16. alkalisci.com [alkalisci.com]

- 17. researchgate.net [researchgate.net]

- 18. Taking aim at neurodegenerative diseases | Drug Discovery News [drugdiscoverynews.com]

- 19. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]

- 21. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Suzuki-Miyaura Coupling with Indole Boronic Acids: A Technical Guide for Advancing Drug Discovery

Introduction: The Strategic Union of Indole and the Suzuki-Miyaura Reaction in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antiviral, and antidepressant properties.[1][2] The ability to functionalize the indole ring at various positions is paramount for the exploration of new chemical space and the development of novel therapeutics.[3][4] Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[5][6] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[7][8]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the Suzuki-Miyaura coupling as applied to indole boronic acids, delving into the mechanistic nuances, practical considerations for reaction optimization, and a detailed experimental protocol. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can effectively harness this reaction to synthesize complex indole-containing biaryls, key intermediates in the quest for next-generation therapeutics.[9]

Mechanistic Insights: The Catalytic Cycle and the Role of Indole Boronic Acids

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[11]

-

Transmetalation: This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[12][13] The choice of base is therefore critical and can significantly impact the reaction rate and yield. The transmetalation step results in a diorganopalladium(II) complex.

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the diorganopalladium(II) complex, regenerating the palladium(0) catalyst and allowing the cycle to continue.

When employing indole boronic acids, certain considerations come to the forefront. The position of the boronic acid group on the indole ring (e.g., C2, C3, C5) can influence its reactivity and stability. Furthermore, the presence of the N-H proton in unprotected indoles can sometimes lead to catalyst inhibition or undesired side reactions.[14] However, modern catalyst systems have been developed that are highly effective for the coupling of N-H containing heterocycles.[14]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling with indole boronic acids.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling with indole boronic acids hinges on the careful selection of several key parameters. The interplay between the palladium source, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Palladium Catalysts and Ligands: The Heart of the Reaction

A wide variety of palladium catalysts are available, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.[15][16] However, for challenging couplings, including those with heteroaromatic substrates, the use of pre-catalysts or catalyst systems generated in situ from a palladium source and a specific ligand is often preferred.[14]

The choice of ligand is arguably the most critical factor in determining the efficiency of the coupling. Ligands stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For couplings involving electron-rich and potentially coordinating heterocycles like indoles, bulky and electron-rich phosphine ligands have proven to be particularly effective.[11]

| Parameter | Common Examples | Key Considerations & Field-Proven Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are versatile precursors that form the active Pd(0) catalyst in situ. Pd(PPh₃)₄ is an air-stable Pd(0) source but may not be optimal for all substrates. For challenging couplings, consider using pre-catalysts.[14][17] |

| Ligands | PPh₃, P(t-Bu)₃, Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs) | For indole boronic acids, bulky, electron-donating ligands like the Buchwald-type phosphines are often superior.[14][18] They promote the oxidative addition and reductive elimination steps and can prevent catalyst deactivation. The choice of ligand can be substrate-dependent and may require screening. |

The Role of the Base and Solvent System

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[12] The choice of base can also influence the reaction rate and the stability of the catalyst and substrates.

The solvent system must be chosen to solubilize the reactants and the catalyst, and it can also have a significant impact on the reaction outcome.[19] A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.

| Parameter | Common Examples | Key Considerations & Field-Proven Insights |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃N | The strength and solubility of the base are important. K₃PO₄ is often a good choice for coupling nitrogen-containing heterocycles as it is a strong, non-nucleophilic base.[12][14] Cs₂CO₃ is also highly effective but more expensive. The choice of base can be critical and should be optimized for each specific reaction. |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (as a co-solvent) | A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often used to dissolve both the organic reactants and the inorganic base.[20][21] The choice of solvent can affect catalyst activity and the rate of side reactions like protodeboronation. For some applications, using water as the primary solvent can be a "greener" and effective approach.[22] |

Practical Challenges and Solutions

While the Suzuki-Miyaura coupling is a robust reaction, researchers may encounter certain challenges, particularly when working with indole boronic acids.

-

Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the parent indole and a reduction in the yield of the desired coupled product.[7] This is more prevalent with less stable boronic acids and can be exacerbated by high temperatures and prolonged reaction times.

-

Solution: Use milder reaction conditions, shorter reaction times, and carefully select the base and solvent system. The use of boronic esters (e.g., pinacol esters) can also mitigate this issue as they are generally more stable than the corresponding boronic acids.[6]

-

-

Catalyst Inhibition: The lone pair of electrons on the indole nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition. This is particularly relevant for unprotected indoles.[14]

-

Solution: Employing bulky ligands can sterically hinder the coordination of the indole nitrogen to the palladium. Alternatively, N-protected indoles can be used, although this adds extra steps to the synthetic sequence. Modern catalyst systems with highly active ligands often overcome this issue, allowing for the efficient coupling of unprotected indoles.[14]

-

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling of an Indole Boronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an indole boronic acid. It should be adapted and optimized for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Indole boronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, indole boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling of an indole boronic acid.

Conclusion: A Cornerstone of Modern Synthetic Chemistry

The Suzuki-Miyaura coupling of indole boronic acids represents a powerful and highly adaptable strategy for the synthesis of complex biaryl structures that are of significant interest in drug discovery and materials science. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges associated with this transformation. The continued development of novel catalysts and ligands promises to further expand the scope and utility of this indispensable reaction, enabling the construction of ever more complex and valuable indole-containing molecules.

References

-

Cerna, I., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link][10][23][24][25]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link][14]

-

Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link][26]

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link][8]

-

Tyrell, J. H., & Brookes, P. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2265–2274. [Link][5]

-

De Souza, R. A., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(6), 1058-1064. [Link][19]

-

Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium(II) Complex. ChemistrySelect, 3(32), 9239-9245. [Link][20]

-

Thomas, A. D., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(4), 2296–2307. [Link][6]

-

Saha, B., et al. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 8(11), 527. [Link][15]

-

Lebrasse, F., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 27(49), 12566-12572. [Link][21]

-

Al-Masum, M., & Dawood, R. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Journal of Saudi Chemical Society, 23(5), 573-579. [Link][17][27]

-

Wang, Y., et al. (2021). Design and synthesis of new indole containing biaryl derivatives as potent antiproliferative agents. Bioorganic Chemistry, 110, 104821. [Link][3]

-

Tber, Z., et al. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. European Journal of Organic Chemistry, 2019(29), 4729-4737. [Link]

- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.

- Vitaku, E., et al. (2014). Biaryl motifs in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 10257–10274.

- Dawood, R. A., & Al-Masum, M. A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 241-252.

-

Li, H., et al. (2021). Design and synthesis of new indole containing biaryl derivatives as potent antiproliferative agents. Bioorganic Chemistry, 110, 104821. [Link][4]

-

LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link][11]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][13]

-

Patil, S. A., et al. (2015). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. Catalysis Communications, 69, 105-109. [Link][16]

-

Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

-

Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(46), 10141-10145. [Link][22]

-

Molbase. (n.d.). 4-indole boronic acid. [Link]

- Corma, A., et al. (2008). Recoverable palladium catalysts for Suzuki-Miyaura cross-coupling reactions based on organic-inorganic hybrid silica materials containing imidazolium and dihydroimidazolium salts.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link][7]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link][18]

-

Smith, M. R., III, et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

-

Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

-

Asati, V., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 12(4), 534-555. [Link][2]

Sources

- 1. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of new indole containing biaryl derivatives as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Indolylboronic Acids: Preparation and Applications | MDPI [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. arodes.hes-so.ch [arodes.hes-so.ch]

- 22. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 23. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 27. researchgate.net [researchgate.net]

N-Boc Protected Indole Boronic Acids: A Senior Application Scientist's Guide to Synthesis and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. However, the inherent reactivity of the indole N-H bond often complicates synthetic transformations. This guide provides an in-depth exploration of N-Boc protected indole boronic acids, versatile intermediates that have become indispensable in modern organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions. We will delve into the rationale behind their use, detailed synthetic protocols, and critical considerations for their successful application in drug discovery and development.

The Strategic Advantage of the N-Boc Protecting Group

The selection of a protecting group is a critical decision in multi-step synthesis. For the indole nitrogen, the tert-butyloxycarbonyl (Boc) group offers a compelling combination of features that render it highly effective for facilitating C-C bond formation at various positions of the indole ring.

Why N-Boc? The Causality Behind the Choice:

-

Electronic Deactivation and Regiocontrol: The electron-withdrawing nature of the Boc group significantly attenuates the nucleophilicity and reactivity of the indole nitrogen. This prevents unwanted side reactions, such as N-alkylation, during subsequent synthetic steps. More importantly, it modulates the electronic properties of the indole ring, often influencing the regioselectivity of electrophilic substitution reactions used to install the boronic acid functionality.

-

Enhanced Solubility: The bulky and non-polar Boc group generally improves the solubility of indole intermediates in common organic solvents, which can be a significant advantage for purification and handling.

-